4-Bromo-5-Ethoxy-2(5H)-Furanone chemical properties
4-Bromo-5-Ethoxy-2(5H)-Furanone chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4-Bromo-5-Ethoxy-2(5H)-Furanone
Abstract
4-Bromo-5-Ethoxy-2(5H)-Furanone is a halogenated furanone derivative. This class of compounds is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis considerations, and biological relevance of 4-Bromo-5-Ethoxy-2(5H)-Furanone, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
4-Bromo-5-Ethoxy-2(5H)-Furanone is a molecule with the chemical formula C₆H₇BrO₃.[4][5][6] Its structure consists of a five-membered lactone ring (furanone) substituted with a bromine atom at the 4-position and an ethoxy group at the 5-position. The physicochemical properties are crucial for understanding its behavior in chemical and biological systems.
General and Computed Properties
The following table summarizes the key identifiers and computed physicochemical properties of 4-Bromo-5-Ethoxy-2(5H)-Furanone.
| Property | Value | Reference |
| IUPAC Name | 4-bromo-5-ethoxyfuran-2(5H)-one | [5][6] |
| Alternate Names | 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one, 3-bromo-2-ethoxy-2H-furan-5-one | [4] |
| CAS Number | 32978-38-4 | [4][5][6][7] |
| Molecular Formula | C₆H₇BrO₃ | [4][5][6] |
| Molecular Weight | 207.02 g/mol | [4][5][7] |
| Exact Mass | 205.95786 Da | [4] |
| Monoisotopic Mass | 205.95786 Da | [4] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 176 | [4] |
| XLogP3-AA | 1 | [4] |
| SMILES | CCOC1C(=CC(=O)O1)Br | [4] |
| InChI | InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3 | [4] |
| InChIKey | VPULYXZQTHMKTL-UHFFFAOYSA-N | [4] |
Synthesis and Experimental Protocols
Proposed Synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone
A potential synthetic pathway could involve the following conceptual steps, based on general reactions of furanones and related compounds.
Caption: Proposed Synthetic Workflow for 4-Bromo-5-Ethoxy-2(5H)-Furanone.
General Experimental Protocol for Bromination
The following is a generalized protocol based on the synthesis of similar compounds, such as the bromination of 4-methoxy-2(5H)-furanone.[1]
-
Dissolution : The starting material, 5-Ethoxy-2(5H)-furanone, is dissolved in a suitable inert solvent such as carbon tetrachloride (CCl₄).
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Addition of Reagents : A brominating agent, such as N-Bromosuccinimide (NBS), is added to the solution. A catalytic amount of a radical initiator, like benzoyl peroxide, may also be added.
-
Reaction Conditions : The reaction mixture is heated under reflux for a specified period. The progress of the reaction should be monitored using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Work-up : After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is filtered off. The filtrate is then washed with a sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure 4-Bromo-5-Ethoxy-2(5H)-Furanone.
-
Characterization : The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Stability
The reactivity of 4-Bromo-5-Ethoxy-2(5H)-Furanone is largely dictated by the functional groups present in its structure.
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Lactone Ring : The furanone ring contains an α,β-unsaturated carbonyl system, which is susceptible to nucleophilic attack.
-
Bromoalkene : The bromine atom attached to the double bond can undergo nucleophilic substitution reactions.[2][3]
-
Acetal-like Moiety : The ethoxy group at the 5-position is part of an acetal-like structure, which can be sensitive to acidic conditions.
The compound is expected to be stable under normal storage conditions, which include refrigeration (2-8°C) and protection from light.[7][8] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]
Biological Activity and Signaling Pathways
Brominated furanones are known for their ability to interfere with bacterial quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system is often involved in the regulation of virulence factors and biofilm formation.[1][9]
While the specific activity of 4-Bromo-5-Ethoxy-2(5H)-Furanone is not detailed, related compounds have been shown to act as antagonists to the signaling molecules (acyl-homoserine lactones or AHLs) in Gram-negative bacteria.[10] They can disrupt the binding of these signaling molecules to their receptor proteins, thereby inhibiting QS-regulated gene expression.[9]
Caption: Simplified Quorum Sensing Inhibition Pathway by a Brominated Furanone.
Safety and Hazard Information
4-Bromo-5-Ethoxy-2(5H)-Furanone is classified as a hazardous substance.[4] The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][11]
GHS Classification
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem and MedChemExpress safety data sheets.[4][11]
Handling and Personal Protective Equipment (PPE)
Proper safety precautions must be taken when handling this compound.
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment :
-
Hygiene Measures : Do not eat, drink, or smoke when using this product.[11] Wash hands thoroughly after handling.[11]
Conclusion
4-Bromo-5-Ethoxy-2(5H)-Furanone is a halogenated heterocyclic compound with potential applications in chemical synthesis and as a probe for studying biological systems, particularly bacterial quorum sensing. Its synthesis requires careful handling of brominating agents, and its use necessitates adherence to strict safety protocols due to its hazardous nature. Further research into the specific biological activities and reaction mechanisms of this compound could provide valuable insights for the development of novel therapeutic agents.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | MDPI [mdpi.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one | C6H7BrO3 | CID 12423224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. che.psu.edu [che.psu.edu]
- 10. (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone = 97.0 GC 247167-54-0 [sigmaaldrich.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
